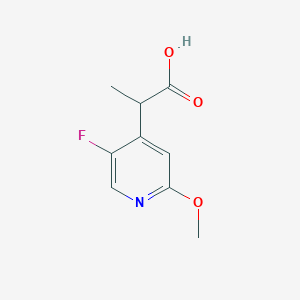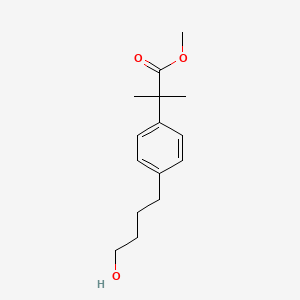![molecular formula C5H8F2N2 B13332983 7,7-Difluoro-2,5-diazabicyclo[4.1.0]heptane](/img/structure/B13332983.png)
7,7-Difluoro-2,5-diazabicyclo[4.1.0]heptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,7-Difluoro-2,5-diazabicyclo[410]heptane is a heterocyclic compound characterized by its unique bicyclic structure containing nitrogen and fluorine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-Difluoro-2,5-diazabicyclo[4.1.0]heptane typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable diazabicycloheptane derivative with fluorinating agents. The reaction conditions often require an inert atmosphere and specific temperature controls to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process may include steps such as purification through crystallization or chromatography to achieve the required purity levels for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
7,7-Difluoro-2,5-diazabicyclo[4.1.0]heptane can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include halogenating agents, oxidizing agents, and reducing agents. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield various fluorinated derivatives, while oxidation reactions may produce different oxidized forms of the compound .
Wissenschaftliche Forschungsanwendungen
7,7-Difluoro-2,5-diazabicyclo[4.1.0]heptane has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 7,7-Difluoro-2,5-diazabicyclo[4.1.0]heptane involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7,7-Dichlorobicyclo[4.1.0]heptane: Similar in structure but contains chlorine atoms instead of fluorine.
tert-Butyl 7,7-difluoro-2,5-diazabicyclo[4.1.0]heptane-2-carboxylate: A derivative with a tert-butyl group and carboxylate functionality.
Uniqueness
This compound is unique due to its specific fluorine substitution, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable for specialized applications where fluorine’s properties are advantageous .
Eigenschaften
Molekularformel |
C5H8F2N2 |
|---|---|
Molekulargewicht |
134.13 g/mol |
IUPAC-Name |
7,7-difluoro-2,5-diazabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C5H8F2N2/c6-5(7)3-4(5)9-2-1-8-3/h3-4,8-9H,1-2H2 |
InChI-Schlüssel |
KSQIYVMSUVXFQG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNC2C(C2(F)F)N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





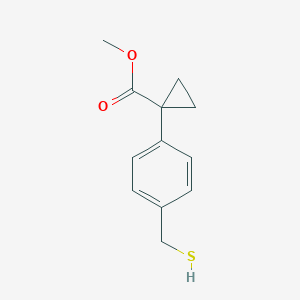
![(3AS,7aR)-octahydro-2H-pyrrolo[3,2-c]pyridin-2-one](/img/structure/B13332914.png)

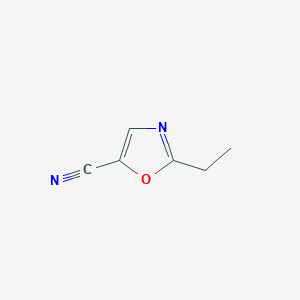
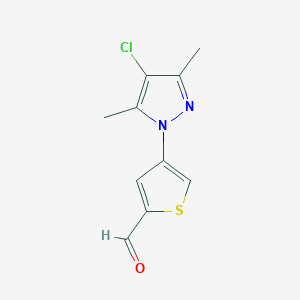
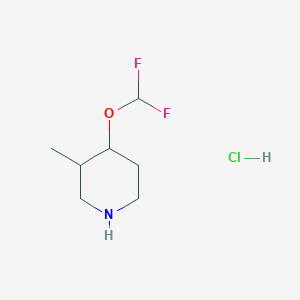
![(S)-2-(1-Aminoethyl)-3-benzylpyrrolo[2,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B13332948.png)
